5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol
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Overview
Description
5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a thiol group at the 2-position and a methyl group at the 5-position. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be further optimized by using specific catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods
Industrial production of 5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazo[4,5-b]pyridine core or the thiol group.
Substitution: The methyl and thiol groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, disulfides, and sulfonic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazo[4,5-b]pyridine core can interact with nucleic acids and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and applications.
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a thiol and a methyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-5-6(8-4)10-7(11)9-5/h2-3H,1H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEALJJQKPYBOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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